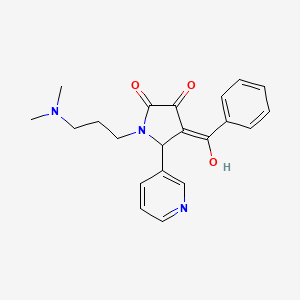
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class and has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have proven efficient for generating diverse biologically active molecules. The compound's structure features a pyrrolone core, which is significant for its interaction with various biological targets.
Research indicates that compounds with similar structures can inhibit specific protein-protein interactions, particularly those involving annexin A2 and S100A10. These interactions are crucial in various cellular processes, including inflammation and cancer progression. The binding affinity of the compound to these proteins is enhanced by hydrophobic interactions and hydrogen bonding with key amino acid residues in the binding pocket .
Inhibitory Potency
The compound has shown promising inhibitory activity against several targets, including:
- Annexin A2-S100A10 Interaction : The compound's ability to inhibit this interaction has been linked to its potential anti-inflammatory properties.
- ROCK Enzymatic Activity : Analogous compounds have demonstrated significant inhibition of Rho-associated protein kinase (ROCK) activities, which are involved in various cellular functions such as muscle contraction and cell migration .
Case Study 1: Inhibition of Annexin A2-S100A10
A study focused on the structural activity relationship (SAR) of similar compounds revealed that modifications to the benzoyl group significantly influenced binding affinity. Compounds that maintained a similar scaffold to this compound exhibited IC50 values in the low micromolar range against the annexin A2-S100A10 complex .
Case Study 2: ROCK Inhibition
Another investigation into related dihydropyrrolo compounds found that modifications in the nitrogen substituents could enhance selectivity and potency against ROCK isoforms. The lead compound in this series showed an IC50 of 0.5 nM, significantly outperforming existing therapeutics like netarsudil .
Data Tables
| Compound | Target | Binding Affinity (IC50) | Notes |
|---|---|---|---|
| 4-benzoyl... | Annexin A2-S100A10 | Low micromolar | Significant anti-inflammatory potential |
| Related Compound | ROCK | 0.5 nM | Improved selectivity over netarsudil |
Eigenschaften
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)12-7-13-24-18(16-10-6-11-22-14-16)17(20(26)21(24)27)19(25)15-8-4-3-5-9-15/h3-6,8-11,14,18,25H,7,12-13H2,1-2H3/b19-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCGWXRWNIVLZ-HTXNQAPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














